(3-Chloro-4-(pentyloxy)phenyl)methanol
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Overview
Description
(3-Chloro-4-(pentyloxy)phenyl)methanol: is an organic compound characterized by a phenyl ring substituted with a chloro group at the third position, a pentyloxy group at the fourth position, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(pentyloxy)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorophenol and 1-pentanol.
Etherification: The 3-chlorophenol undergoes etherification with 1-pentanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent like acetone or toluene at elevated temperatures.
Formylation: The resulting 3-chloro-4-pentyloxyphenol is then subjected to formylation using formaldehyde and a catalyst such as zinc chloride to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Chloro-4-(pentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
Oxidation: 3-Chloro-4-(pentyloxy)benzaldehyde or 3-Chloro-4-(pentyloxy)benzoic acid.
Reduction: 3-Chloro-4-(pentyloxy)benzyl alcohol.
Substitution: 3-Amino-4-(pentyloxy)phenylmethanol.
Scientific Research Applications
Chemistry
In organic synthesis, (3-Chloro-4-(pentyloxy)phenyl)methanol serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Research into its potential as an antimicrobial or anticancer agent is ongoing.
Medicine
In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (3-Chloro-4-(pentyloxy)phenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and pentyloxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a pentyloxy group.
(3-Chloro-4-methoxyphenyl)methanol: Contains a methoxy group instead of a pentyloxy group.
(3-Chloro-4-butoxyphenyl)methanol: Features a butoxy group instead of a pentyloxy group.
Uniqueness
(3-Chloro-4-(pentyloxy)phenyl)methanol is unique due to the presence of the pentyloxy group, which can impart different physical and chemical properties compared to its analogs. This structural variation can affect its solubility, reactivity, and biological activity, making it a distinct compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, pharmaceuticals, and materials science. Its unique structure allows for diverse chemical transformations and applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(3-chloro-4-pentoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8,14H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMNPMQARMHMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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